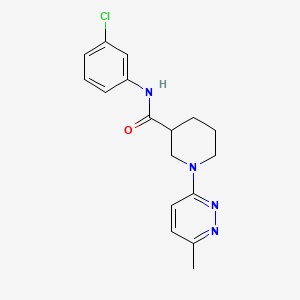![molecular formula C12H10ClN3O2S2 B2463926 4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide CAS No. 301333-49-3](/img/structure/B2463926.png)
4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide” is a compound that contains an imidazole and thiazole ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles involves constructing the imidazo[2,1-b]thiazine scaffold . The synthetic approaches are grouped by the degree of research done on the imidazo[2,1-b]thiazine scaffold .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy . For example, the IR spectrum can provide information about the presence of functional groups, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Thiazoles, including those with an imidazole ring, have been found to have diverse biological activities . They have been used in the synthesis of various compounds that act as antioxidants, analgesics, anti-inflammatory agents, antimicrobial agents, antifungal agents, antiviral agents, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Potential Biological Activities :
- A study explored the synthesis of methylene bridged benzofuranyl imidazo[2,1-b][1,3,4]thiadiazoles, indicating that chloro substitution in the imidazole ring enhances anti-inflammatory and analgesic activity (Jadhav et al., 2008).
- Another research focused on the synthesis of imidazothiazole sulfides and sulfones, demonstrating their anthelmintic and anti-inflammatory activities (Shetty et al., 2010).
- The synthesis and antimicrobial activity of imidazothiazole derivatives of benzofuran were also investigated, showing that some compounds exhibit promising antimicrobial activities (Shankerrao et al., 2017).
Structural Analysis and Molecular Interactions :
- A detailed structural analysis of a related compound, 2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-N′-[(E)-4-methoxybenzylidene]acetohydrazide, provided insights into its molecular geometry and intermolecular interactions (Akkurt et al., 2010).
Antitumor Evaluation and Molecular Modeling :
- Research on novel benzenesulfonamide derivatives, similar in structure to the compound , included antitumor evaluations and molecular modeling, revealing significant cytotoxic activity against various cancer cell lines (Tomorowicz et al., 2020).
Synthesis Techniques and Chemical Properties :
- Studies have also focused on developing efficient synthesis techniques and exploring the chemical properties of similar compounds, such as their reactivity under certain conditions (Veltri et al., 2016).
Future Directions
properties
IUPAC Name |
4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S2/c13-9-1-3-11(4-2-9)20(17,18)14-7-10-8-16-5-6-19-12(16)15-10/h1-6,8,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYISWNSUIRBMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC2=CN3C=CSC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2463843.png)
![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenecarboxamide](/img/structure/B2463847.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2463848.png)
![N-[(E)-[(4-methoxyphenyl)-phenylmethylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B2463849.png)

![N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2463857.png)


![N-cyclopentyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2463862.png)
![2-(cyclopentyloxy)-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)isonicotinamide](/img/structure/B2463864.png)
![N-(3-chlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2463865.png)
